molecular formula C21H30O13 B1202440 7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one CAS No. 78280-92-9

7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one

Cat. No. B1202440
CAS RN: 78280-92-9
M. Wt: 490.5 g/mol
InChI Key: WDMQLCVSWBENIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one is a natural product found in Teucrium polium and Teucrium hircanicum with data available.

Scientific Research Applications

Anti-Inflammatory Activities

  • Amide alkaloids derived from Portulaca oleracea, which include compounds structurally related to the chemical , have shown anti-inflammatory activities. These compounds' structures were elucidated using advanced spectroscopic methods, and their anti-inflammatory effects were evaluated using cell-based assays (Lan et al., 2021).

Diabetes Management

  • A compound isolated from Syzygium densiflorum, similar in structure to the specified chemical, was studied for its role in diabetes management. The research identified multiple potential protein targets for this compound, contributing to the regulation of blood glucose levels. Molecular docking and dynamics simulation were used to explore the compound's interactions with these targets (Muthusamy & Krishnasamy, 2016).

Anti-Inflammatory Activity in Cumin Fruits

  • A nitrogen-containing flavonoid from the fruits of cumin (Cuminum cyminum L.), structurally related to the compound , showed significant anti-inflammatory activity. This compound was effective in inhibiting nitric oxide production in cell-based assays, suggesting a potential therapeutic role in inflammation-related conditions (Kang et al., 2019).

Antibacterial Activity

  • Novel triazolyl pyranochromen-2(1H)-one derivatives, which include a core structure similar to the specified compound, were synthesized and evaluated for their antibacterial activity. These compounds showed moderate activity against both gram-positive and gram-negative bacteria, highlighting their potential in antimicrobial applications (Kumar et al., 2016).

Anticholinesterase Activities

  • Two new amide alkaloids from Portulaca oleracea L., structurally related to the specified chemical, showed anticholinesterase activities, indicating potential therapeutic applications in disorders related to cholinergic dysfunction (Xu et al., 2020).

properties

CAS RN

78280-92-9

Product Name

7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one

Molecular Formula

C21H30O13

Molecular Weight

490.5 g/mol

IUPAC Name

7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one

InChI

InChI=1S/C21H30O13/c1-7-5-10(23)21(34-20-17(29)14(26)12(24)8(2)31-20)3-4-30-18(11(7)21)33-19-16(28)15(27)13(25)9(6-22)32-19/h3-5,8-9,11-20,22,24-29H,6H2,1-2H3

InChI Key

WDMQLCVSWBENIY-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC23C=COC(C2C(=CC3=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Other CAS RN

78280-92-9

synonyms

teucardosid
teucardoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one
Reactant of Route 2
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one
Reactant of Route 3
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one
Reactant of Route 4
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one
Reactant of Route 5
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one
Reactant of Route 6
7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one

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